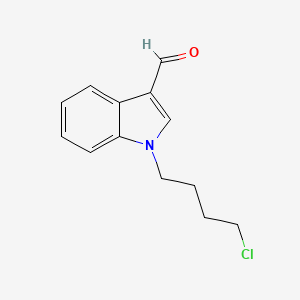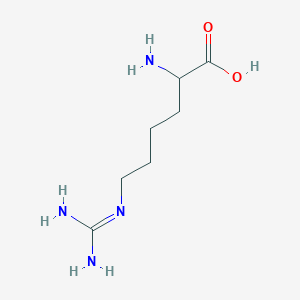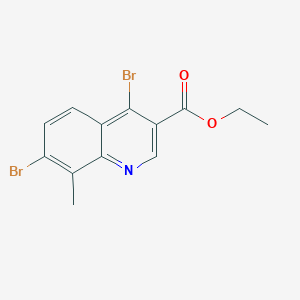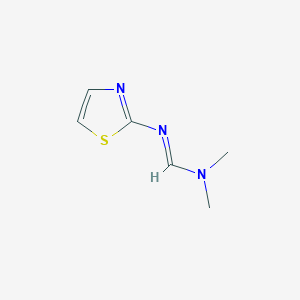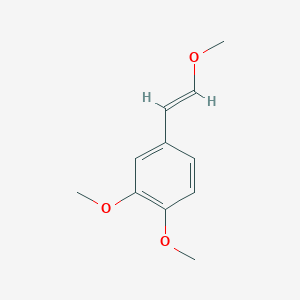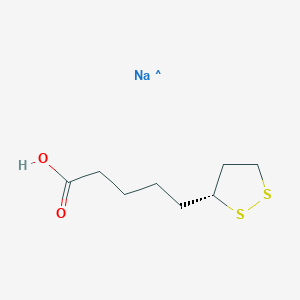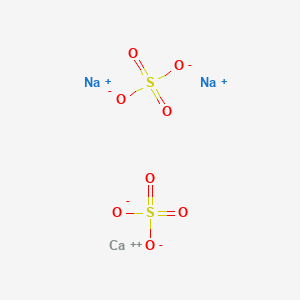
Glauberite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glauberite is a monoclinic sodium calcium sulfate mineral with the chemical formula Na₂Ca(SO₄)₂. It was first described in 1808 for material from the El Castellar Mine in Spain and named after the German alchemist Johann Rudolf Glauber. This compound typically forms in evaporite deposits and is often associated with minerals such as halite, polyhalite, anhydrite, gypsum, thenardite, mirabilite, sassolite, and blodite .
準備方法
Synthetic Routes and Reaction Conditions: Glauberite can be synthesized in the laboratory by mixing sodium sulfate and calcium sulfate in an aqueous solution, followed by evaporation. The reaction conditions typically involve controlled temperature and concentration to ensure the formation of this compound crystals.
Industrial Production Methods: Industrially, this compound is often obtained from natural deposits. The extraction process involves mining the mineral from evaporite deposits, followed by purification to remove impurities. The mineral is then processed to obtain the desired purity and particle size for various applications .
化学反応の分析
Types of Reactions: Glauberite undergoes several types of chemical reactions, including dissolution, hydration, and substitution.
Common Reagents and Conditions:
Dissolution: this compound dissolves in water and hydrochloric acid, forming sodium and calcium ions along with sulfate ions.
Hydration: In the presence of water, this compound can transform into gypsum (calcium sulfate dihydrate) due to hydration.
Substitution: this compound can undergo ion exchange reactions where sodium or calcium ions are replaced by other cations under specific conditions.
Major Products:
Gypsum: Formed from the hydration of this compound.
Sodium and Calcium Ions: Released during the dissolution process
科学的研究の応用
Glauberite has several scientific research applications across various fields:
Chemistry: Used as a source of sulfate ions in chemical reactions and studies involving sulfate minerals.
Biology: Investigated for its role in biological systems and its interactions with other minerals.
Medicine: Explored for potential therapeutic applications due to its sulfate content.
Industry: Utilized in the production of sodium sulfate and calcium sulfate, which are important industrial chemicals
作用機序
The mechanism of action of glauberite primarily involves its dissolution and subsequent release of sodium and calcium ions along with sulfate ions. These ions can participate in various chemical and biological processes. The dissolution process is influenced by factors such as temperature, concentration, and the presence of other ions in the solution .
類似化合物との比較
Halite (Sodium Chloride): Often found in the same evaporite deposits as glauberite.
Gypsum (Calcium Sulfate Dihydrate): A common product of this compound hydration.
Thenardite (Sodium Sulfate): Another sulfate mineral found in similar environments.
Polyhalite (Potassium Calcium Magnesium Sulfate): Shares some chemical similarities with this compound.
Uniqueness: this compound is unique due to its specific combination of sodium and calcium sulfate, which gives it distinct physical and chemical properties. Its ability to form pseudomorphs and its solubility in water and hydrochloric acid further distinguish it from other sulfate minerals .
特性
IUPAC Name |
calcium;disodium;disulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2Na.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZGFUUDAQXRBT-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaNa2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

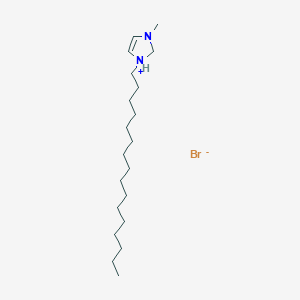
![(1S,2R)-2-[(4-methoxyphenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B1149079.png)
